2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
Overview
Description
2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the reaction of 2,4-dimethyl-6-nitroaniline with a suitable pyridine derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve heating to facilitate the formation of the thiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .
Scientific Research Applications
2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dimethylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
- 2-[(2,4-dimethyl-6-chlorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
Uniqueness
2-((2,4-dimethyl-6-nitrophenyl)amino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group .
Properties
IUPAC Name |
2-(2,4-dimethyl-6-nitroanilino)pyrido[3,2-e][1,3]thiazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-8-6-9(2)12(11(7-8)19(21)22)17-15-18-13(20)10-4-3-5-16-14(10)23-15/h3-7H,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZFNCLHMDPTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=NC(=O)C3=C(S2)N=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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